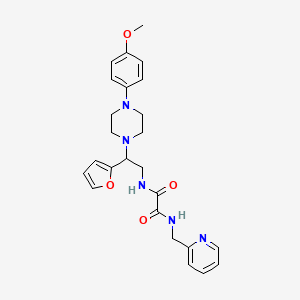
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, with CAS number 877647-43-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N4O5, with a molecular weight of 452.5 g/mol. Its structure includes a furan ring, piperazine moiety, and a pyridine derivative, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 877647-43-3 |
| Molecular Formula | C24H28N4O5 |
| Molecular Weight | 452.5 g/mol |
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The presence of the piperazine ring is significant for binding affinity to these receptors.
Binding Affinity Studies
Research has indicated that compounds with similar structural motifs exhibit high selectivity and affinity towards the 5-HT receptors. For instance, studies have shown that derivatives of piperazine can yield low nanomolar binding affinities, suggesting that the incorporation of the furan and pyridine groups may enhance receptor interaction.
Antidepressant Effects
Several studies have investigated the antidepressant-like effects of compounds similar to this compound. For example, compounds containing the piperazine scaffold have been reported to modulate serotonin levels in the brain, leading to potential therapeutic effects in depression models.
Case Study: In Vivo Efficacy
In a controlled study involving rodent models, administration of the compound resulted in significant reductions in depressive behaviors compared to controls. The study utilized established behavioral tests such as the forced swim test and the tail suspension test to assess efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperazine ring and the introduction of electron-donating or withdrawing groups can significantly influence biological activity.
Key Findings:
- Piperazine Substituents: Variations in the substituents on the piperazine ring affect receptor selectivity.
- Furan Ring Influence: The furan moiety appears to enhance hydrophobic interactions with receptor sites.
- Pyridine Contribution: The pyridine group may play a role in enhancing solubility and bioavailability.
Eigenschaften
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-33-21-9-7-20(8-10-21)29-12-14-30(15-13-29)22(23-6-4-16-34-23)18-28-25(32)24(31)27-17-19-5-2-3-11-26-19/h2-11,16,22H,12-15,17-18H2,1H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVCVZBLPLWCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=CC=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













